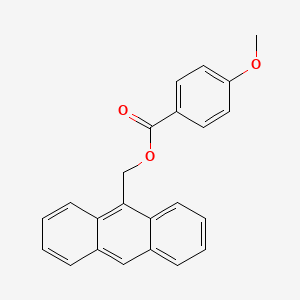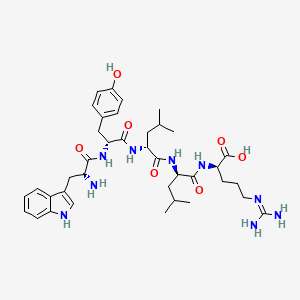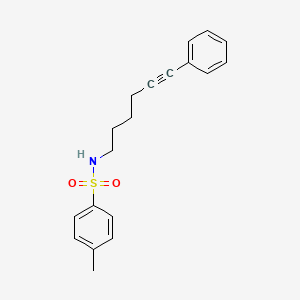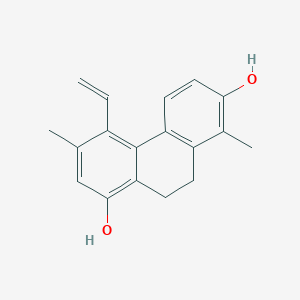![molecular formula C13H19NO4 B12565261 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester CAS No. 199169-66-9](/img/structure/B12565261.png)
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure containing a five-membered ring with one nitrogen atom. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
Preparation Methods
The synthesis of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-2-acetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrrole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Pyrrole derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrole-2-acetic acid, which can then interact with biological targets. The specific pathways and molecular targets depend on the context of its application, such as its use in drug development or as a chemical intermediate .
Comparison with Similar Compounds
1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester: This compound has a similar structure but with a methyl group instead of the ethyl ester, leading to different chemical properties and reactivity.
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This derivative has additional methyl groups on the pyrrole ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific ester group and the potential for diverse chemical modifications, making it a versatile intermediate in various synthetic applications.
Properties
CAS No. |
199169-66-9 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11(15)9-10-7-6-8-14(10)12(16)18-13(2,3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
MDOAKPQXYBXJII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)

![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)


![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)

